Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester
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Overview
Description
Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester is a complex organic compound with the molecular formula C19H20N3O6P and a molecular weight of 417.35 g/mol . This compound is known for its unique structure, which includes aziridinyl groups, phosphinyl groups, and phenoxycarbonyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with bis(1-aziridinyl)phosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aziridinyl groups to amines.
Substitution: The phenoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxycarbonyl derivatives.
Scientific Research Applications
Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester involves its interaction with various molecular targets. The aziridinyl groups are known to form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phosphinyl group can also participate in phosphorylation reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, ethyl ester
- Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, propyl ester
Uniqueness
The uniqueness of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of aziridinyl groups makes it particularly interesting for studying covalent interactions with biomolecules .
Properties
CAS No. |
41920-57-4 |
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Molecular Formula |
C19H20N3O6P |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 4-[[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]carbonylamino]benzoate |
InChI |
InChI=1S/C19H20N3O6P/c1-26-18(23)14-2-4-15(5-3-14)20-19(24)27-16-6-8-17(9-7-16)28-29(25,21-10-11-21)22-12-13-22/h2-9H,10-13H2,1H3,(H,20,24) |
InChI Key |
PUGINGMEBRJXLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)OP(=O)(N3CC3)N4CC4 |
Origin of Product |
United States |
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